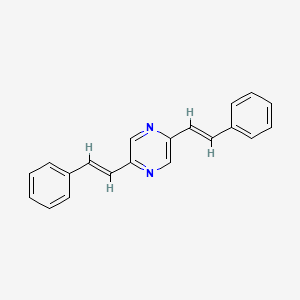

2,5-Distyrylpyrazine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2,5-bis[(E)-2-phenylethenyl]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2/c1-3-7-17(8-4-1)11-13-19-15-22-20(16-21-19)14-12-18-9-5-2-6-10-18/h1-16H/b13-11+,14-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUIGGPOKWXIDNO-PHEQNACWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CN=C(C=N2)C=CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CN=C(C=N2)/C=C/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Properties and Applications of 2,5-Distyrylpyrazine

Abstract

2,5-Distyrylpyrazine (DSP), a fluorescent aromatic compound, has garnered significant attention within the scientific community for its intriguing photophysical properties and versatile applications. This guide provides a comprehensive technical overview of DSP, detailing its synthesis, photophysical characteristics, chemical reactivity, and diverse applications in organic electronics, bioimaging, and chemical sensing. By elucidating the fundamental principles governing its behavior, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge required to harness the full potential of this remarkable molecule.

Introduction: The Significance of this compound

This compound (DSP) is a conjugated organic molecule characterized by a central pyrazine ring substituted with two styryl groups at the 2 and 5 positions. This extended π-conjugation imparts DSP with unique electronic and optical properties, most notably its strong fluorescence and photoreactivity. The pyrazine core, being an electron-deficient aromatic system, influences the overall electronic structure of the molecule, leading to interesting intramolecular charge transfer (ICT) characteristics, particularly in its derivatives[1]. These inherent properties make DSP and its analogues highly attractive for a range of applications, from fundamental studies of photophysics to the development of advanced materials and biological probes.

The scientific intrigue of DSP lies in its ability to undergo [2+2] photocycloaddition in the solid state, leading to the formation of highly crystalline linear polymers[2]. This topochemical polymerization is a fascinating example of how molecular arrangement in a crystal lattice can dictate chemical reactivity. Furthermore, the fluorescence of DSP is highly sensitive to its local environment, a property that is being exploited for the development of sensors and imaging agents. This guide will delve into the core properties of DSP, providing both theoretical understanding and practical insights for its utilization in various scientific domains.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through olefination reactions, with the Wittig and Horner-Wadsworth-Emmons (HWE) reactions being the most prevalent and efficient methods[3][4][5][6]. These reactions involve the coupling of a phosphorus ylide or a phosphonate carbanion with an aldehyde, respectively.

Synthesis via the Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is often preferred for the synthesis of DSP due to its generally higher yields and the formation of the thermodynamically favored E-alkene, which is the desired isomer for DSP[4]. The water-soluble phosphate byproduct of the HWE reaction is also more easily removed than the triphenylphosphine oxide generated in the Wittig reaction[4].

Conceptual Workflow of HWE Synthesis for DSP

Caption: Horner-Wadsworth-Emmons synthesis of this compound.

Experimental Protocol: Horner-Wadsworth-Emmons Synthesis

-

Preparation of Pyrazine-2,5-dicarboxaldehyde:

-

Formation of the Phosphonate Carbanion:

-

To a solution of diethyl benzylphosphonate in a dry, inert solvent (e.g., THF) under an inert atmosphere (e.g., argon), add a strong base such as sodium hydride (NaH) or sodium methoxide (NaOMe) at 0 °C[4].

-

Stir the mixture at this temperature for a specified time to allow for the complete formation of the phosphonate carbanion.

-

-

The Horner-Wadsworth-Emmons Reaction:

-

Slowly add a solution of pyrazine-2,5-dicarboxaldehyde in the same dry solvent to the phosphonate carbanion solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by the addition of water.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography or recrystallization.

-

Photophysical Properties of this compound

The photophysical properties of DSP are central to its utility in various applications. These properties are dictated by the electronic transitions within its conjugated π-system.

Absorption and Emission Spectra

In dilute solutions, this compound typically exhibits strong absorption in the ultraviolet-visible region, corresponding to π-π* transitions. The emission spectrum is characterized by a prominent fluorescence peak in the visible region. For instance, in dilute methanolic and chloroform solutions, the emission peak is observed around 445 nm. In its crystalline form, specifically the α-modification, fresh single crystals of DSP show emission spectra with two maxima at approximately 500 nm and 530 nm at room temperature. This red-shift compared to the solution phase is attributed to excitonic interactions in the solid state.

Photoreactivity and Photopolymerization

A key characteristic of DSP is its photoreactivity, particularly in the crystalline state. Upon exposure to sunlight or ultraviolet light, crystalline DSP undergoes photopolymerization to form a linear high polymer with extremely high crystallinity[2]. This solid-state polymerization is a topochemical reaction, meaning the reactivity is controlled by the packing of the monomers in the crystal lattice. During photopolymerization, a new emission peak develops at around 445 nm, which is attributed to isolated monomer molecules being separated by the photoproduct. The kinetics of this photopolymerization process have been found to obey a zero-order kinetic law with a negative activation energy.

In solution, the photoreactivity of DSP is also pronounced. Irradiation with UV light can lead to both photo-oligomerization and photopolymerization, with the specific outcome depending on the excitation wavelength and light intensity. The photoproducts of this reaction in methanolic solution generally do not exhibit detectable fluorescence in the same spectral region as the monomer.

Mechanism of DSP Photopolymerization

Caption: Simplified mechanism of this compound photopolymerization.

Fluorescence Quenching

The fluorescence of DSP and its derivatives can be quenched by various mechanisms, including static and dynamic quenching[]. Dynamic, or collisional, quenching occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative energy dissipation and a decrease in the fluorescence lifetime[][9]. This sensitivity to quenchers is a crucial property for the development of chemical sensors. For instance, the fluorescence of similar conjugated monomers has been shown to be quenched by chloroform, suggesting the formation of an exciplex between the excited monomer and the solvent[9].

Chemical Reactivity and Properties

Beyond its photochemistry, the chemical properties of the pyrazine ring and the styryl double bonds in DSP are important for its derivatization and integration into larger molecular systems.

The Pyrazine Core

The pyrazine ring in DSP is an electron-deficient system due to the presence of two nitrogen atoms. This electron-withdrawing nature influences the electronic properties of the entire molecule and can be a site for chemical modification. For instance, the nitrogen atoms can be protonated or coordinated to metal ions, which can significantly alter the photophysical properties of the molecule[1]. This property is particularly useful in the design of pH and metal ion sensors.

The Styryl Double Bonds

The olefinic double bonds in the styryl groups are susceptible to cycloaddition reactions, most notably the [2+2] photocycloaddition that drives its polymerization[2]. These double bonds can also be involved in other addition reactions, although this is less commonly exploited than its photochemical reactivity.

Applications of this compound and its Derivatives

The unique combination of photophysical and chemical properties of DSP has led to its exploration in a variety of advanced applications.

Organic Electronics

Derivatives of this compound have shown promise in the field of organic electronics. The extended π-conjugation and the electron-deficient pyrazine core can facilitate electron transport. For example, 2,5-di(aryleneethynyl)pyrazine derivatives, which are structurally related to DSP, have been used as dopants in organic light-emitting diodes (OLEDs), leading to significantly enhanced external quantum efficiencies due to improved electron-transporting properties[10]. The ability to form highly ordered polymeric structures through solid-state polymerization also suggests potential applications in creating well-defined semiconducting materials.

Bioimaging and Sensing

The sensitivity of the fluorescence of DSP derivatives to their environment makes them excellent candidates for bioimaging probes and chemical sensors[11][12][13][14][15]. By introducing specific functional groups that can interact with analytes of interest, sensors for pH, metal ions, and various biomolecules can be designed[1]. The principle often relies on a change in the intramolecular charge transfer (ICT) character upon binding of the analyte, leading to a detectable change in the fluorescence color or intensity. For instance, the coordination of metal cations to both the pyrazine and other chelating units can cause a blue or red shift in the fluorescence spectrum[1].

Sensing Mechanism of a DSP-based Sensor

Caption: General mechanism for a DSP-based fluorescence sensor.

Photoreactive Materials

The ability of DSP to undergo solid-state photopolymerization makes it a valuable monomer for creating highly ordered, crystalline polymers[2]. These materials have potential applications in areas such as photolithography and the fabrication of microstructures. The size-sensitive nature of the photopolymerization rate in nano-scale particles of DSP further opens up possibilities for creating novel nanomaterials with controlled photoreactivity[2].

Conclusion

This compound is a molecule of significant scientific and technological interest, possessing a rich combination of photophysical and chemical properties. Its straightforward synthesis, strong fluorescence, and unique photoreactivity in the solid state make it a versatile building block for a wide range of applications. From enhancing the efficiency of organic electronic devices to enabling the sensitive detection of analytes in biological systems, the potential of DSP and its derivatives is vast. As research in this area continues, it is anticipated that new and innovative applications for this remarkable compound will emerge, further solidifying its importance in the fields of materials science, chemistry, and biology.

References

-

Ebeid, E. M., & Morsi, S. E. (1983). Luminescence and photoreactivity of this compound crystals. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 79, 1183-1189. [Link]

- Wilen, S. H. (1970). Synthesis and properties of 2,5-dihydro-3,6-dimethylpyrazine.

- Ebeid, E. M., & Morsi, S. E. (1983). Luminescence and photoreactivity of this compound crystals. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 79, 1183-1189.

- Eltahan, A. R., & Morsi, S. E. (1998). Photosensitive this compound particles produced from rapid expansion of supercritical solutions. Journal of Supercritical Fluids, 13(1-3), 291-297.

- Khan, M. S., Al-Mandhary, M. R. A., Al-Suti, M. K., Ahrens, B., Mahrooqi, A. S., Al-Hinai, M., Shiro, M., & Raithby, P. R. (2004). 2,5-Di(aryleneethynyl)pyrazine derivatives: Synthesis, structural and optoelectronic properties, and light-emitting device. New Journal of Chemistry, 28(11), 1374-1381.

- BenchChem. (2025).

- Ebeid, E. M., Morsi, S. E., & Williams, J. O. (1984). Kinetics of the photopolymerization of this compound in solution. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 80(5), 1255-1263.

- Wilen, S. H. (1970). Synthesis and Properties of 2,5-Dihydro-3,6-dimethylpyrazinel.

- Al-Suti, M. K., & Khan, M. S. (2024). Concentration-Dependent Nonradiative Decay Mechanisms in Fluorescence Self-Quenching. HARVEST.

- Organic Synthesis. Wittig & Wittig-Horner reactions. Organic Synthesis.

- Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal.

- Kim, H. J., Kim, J. H., Kim, Y., & Park, S. Y. (2021).

- Schlawitschek, F., & Meisel, T. (1998). Fluorescence quenching of 2,5-disubstituted 1,4-divinylbenzene monomers by chloroform. Physical Chemistry Chemical Physics, 1(1), 123-125.

- BOC Sciences. (2023). Understanding Fluorescence Quenching in BODIPY Dyes. Probes / BOC Sciences.

- Stoeckli-Evans, H. (2017). The crystal structures of three pyrazine-2,5-dicarboxamides.

- Science of Synthesis. (2009). Synthesis Using the Wittig and Related Phosphorus-, Silicon-, or Sulfur-Based Reactions. Science of Synthesis, 46, 1-61.

- Al-Sabbagh, M., Al-Farhan, K., Al-Rasheed, M., Al-Otaibi, A., Al-Anazi, A., & Al-Anazi, M. (2021). Coordination Polymers with a Pyrazine-2,5-diyldimethanol Linker: Supramolecular Networks through Hydrogen and Halogen Bonds. Molecules, 26(11), 3329.

- Li, Y., Wang, Z., Zhang, Y., & Liu, J. (2022). Benzobisthiadiazole and Its Derivative-Based Semiconducting Polymer Nanoparticles for Second Near-Infrared Photoacoustic Imaging. Frontiers in Chemistry, 10, 868431.

- Achelle, S., Barsella, A., Le-Gris, M., & Caro, B. (2010). Dipicolylamine Styryldiazine Derivatives: Synthesis and Photophysical Studies. European Journal of Organic Chemistry, 2010(28), 5485-5494.

- ChemicalBook. 2,5-Dichloropyrazine synthesis. ChemicalBook.

- Al-Sabbagh, M. A., Al-Farhan, K., Al-Rasheed, M., Al-Otaibi, A., Al-Anazi, A., & Al-Anazi, M. (2023). Coordination Polymers With the Pyrazine-2,5-Diyldimethanol Linker – Supramolecular Networks Through Robust Hydrogen and Halogen Bonds.

- Wang, R., & An, F. (2022). Carbon dots in bioimaging, biosensing and therapeutics: A comprehensive review. Small Science, 2(8), 2200012.

- Gorski, A., Kairys, V., & Gryko, D. T. (2022). The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles. Molecules, 27(14), 4496.

- Farran, D., Echalier, D., Martinez, J., & Dewynter, G. (2009). Regioselective and sequential reactivity of activated 2,5-diketopiperazines. Journal of Peptide Science, 15(7), 474-478.

- Keglevich, G., & Bagi, P. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions. Molecules, 28(4), 1827.

- D'Auria, M., Donnadio, A., Racioppi, R., & Valbonetti, L. (2023).

- Stark, T., & Hofmann, T. (2005). Structures, sensory activity, and dose/response functions of 2,5-diketopiperazines in roasted cocoa nibs (Theobroma cacao). Journal of Agricultural and Food Chemistry, 53(18), 7222-7231.

- Boyle, R. W., & O'Shea, D. F. (2022). Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. Molecules, 27(19), 6296.

- Zuckermann, R. N., & Kirshenbaum, K. (1999). Sequence-specific polypeptoids: A diverse family of heteropolymers with stable secondary structure. Proceedings of the National Academy of Sciences, 96(20), 11188-11193.

- Martins, M. L., & de Fatima, A. (2022).

- Li, D., & Jing, P. (2023). Carbon dots in bioimaging and biomedicines. Frontiers in Chemistry, 11, 1245802.

- Krinochkin, A. P., et al. (2024). 2,5-Di(het)arylpyridines: synthesis by ''1,2,4-triazine'' methodology and photophysical properties.

- Al-Omary, F. A. M., et al. (2021). Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound: As an insight into the inhibitor capacity of main protease of SARS-CoV2. PLoS ONE, 16(7), e0254702.

- Keglevich, G., & Kiss, N. Z. (2010). Wittig- and Horner–Wadsworth–Emmons-Olefination Reactions with Stabilised and Semi-Stabilised Phosphoranes and Phosphonates under Non-Classical Conditions. Current Organic Synthesis, 7(4), 335-347.

- Stoeckli-Evans, H. (2017). The crystal structures of three pyrazine-2,5-dicarboxamides: three-dimensional supramolecular structures.

- Wang, R., & An, F. (2022). Carbon Dots in Bioimaging, Biosensing and Therapeutics: A Comprehensive Review. Small Science, 2(8), 2200012.

- Stoeckli-Evans, H. (2025). The crystal structure of 1,1′-(2,5-dimethylpyrazine-1,4-diyl)bis(ethan-1-one), C10H14N2O2. Zeitschrift für Kristallographie. New crystal structures, 240(2), 329-330.

- Okba, E. A., et al. (2025). Synthesis of linear distyrylpyrazines and structures of DSPs with carbazole end groups.

- Zhang, G., et al. (2024). Rigidify styryl-pyridinium dyes to benzo[h]coumarin-based bright two-photon fluorescent probes for cellular bioimaging. RSC Advances, 14(13), 10255-10261.

- Dhakshinamoorthy, A., & Garcia, H. (2014). Novel metal-organic 1-D oordination polymer based on pyrazine-2,5- dicarboxylate ligands: Synthesis and structure investigation. Chemical Society Reviews, 43(16), 5750-5765.

- Al-Dies, A. A., et al. (2022).

- Wróbel, R., & Rychlewska, U. (2022).

- Szala, M., & Anwajler, K. (2023). Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs). Molecules, 28(13), 5046.

- Borthwick, A. D. (2012). 2,5-Diketopiperazines: synthesis, reactions, medicinal chemistry, and bioactive natural products. Chemical Reviews, 112(7), 3641-3716.

- Li, J., & Liu, J. (2019). Borazine materials for organic optoelectronic applications.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. Wittig-Horner Reaction [organic-chemistry.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 9. hasyweb.desy.de [hasyweb.desy.de]

- 10. researchgate.net [researchgate.net]

- 11. Carbon Dots in Bioimaging, Biosensing and Therapeutics: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Carbon quantum dots in bioimaging and biomedicines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

2,5-Distyrylpyrazine chemical structure and synthesis

An In-depth Technical Guide to 2,5-Distyrylpyrazine: Structure, Synthesis, and Properties

Introduction

This compound (DSP), a conjugated organic molecule, stands as a cornerstone in the development of advanced functional materials. Characterized by a central pyrazine ring flanked by two styryl arms, its rigid, planar structure and extended π-conjugation system impart remarkable photophysical and electronic properties. These characteristics have positioned DSP and its derivatives as highly promising candidates for applications in organic electronics, including organic light-emitting diodes (OLEDs), field-effect transistors (FETs), and fluorescent sensors.[1][2] Furthermore, its propensity for [2+2] photocycloaddition in the solid state makes it a model compound for studying topochemical polymerization and the design of photoresponsive materials.[3]

This guide offers a comprehensive exploration of this compound, intended for researchers and professionals in organic synthesis and materials science. We will dissect its molecular architecture, provide a detailed, field-proven perspective on its primary synthetic routes, and summarize its key properties, moving beyond mere procedural steps to explain the critical reasoning behind experimental choices.

Chemical Structure and Physicochemical Properties

The core of DSP's functionality lies in its molecular structure, which consists of a central, electron-deficient pyrazine ring connected at the 2- and 5-positions to electron-rich styryl groups. This arrangement creates a classic donor-π-acceptor-π-donor (D-π-A-π-D) framework, governing its electronic and optical characteristics.

Caption: Chemical structure of this compound (DSP).

Below is a summary of its key properties.

| Property | Value | Reference |

| IUPAC Name | 2,5-bis((E)-2-phenylethenyl)pyrazine | N/A |

| CAS Number | 14990-02-4 | [4] |

| Molecular Formula | C₂₀H₁₆N₂ | [4] |

| Molecular Weight | 284.35 g/mol | [4] |

| Melting Point | 218-219 °C | [4] |

| Appearance | Yellow crystalline solid | [5] |

Strategic Synthesis of this compound

The synthesis of DSP is fundamentally an exercise in carbon-carbon bond formation, specifically the creation of the two ethylenic bridges. The most reliable and widely adopted strategies involve olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions. A retrosynthetic analysis reveals a logical disconnection at these double bonds.

Caption: Retrosynthetic analysis of this compound.

The common forward-synthetic approach involves reacting a doubly-activated pyrazine core with two equivalents of a benzaldehyde derivative, or vice-versa.

Preparation of Key Intermediate: 2,5-Bis(chloromethyl)pyrazine

A versatile and crucial precursor for both Wittig and HWE syntheses is 2,5-bis(chloromethyl)pyrazine.[6] It is typically synthesized from the commercially available 2,5-dimethylpyrazine via a free-radical halogenation reaction.

Experimental Protocol: Synthesis of 2,5-Bis(chloromethyl)pyrazine

-

Reaction Setup: To a solution of 2,5-dimethylpyrazine (1.0 eq) in a suitable chlorinated solvent (e.g., carbon tetrachloride), add N-chlorosuccinimide (NCS) (2.2 eq).

-

Initiation: Add a catalytic amount of a radical initiator, such as benzoyl peroxide (BPO) or AIBN.

-

Reaction Execution: Heat the mixture to reflux and irradiate with a UV lamp to facilitate the reaction. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Workup and Purification: After cooling to room temperature, filter the reaction mixture to remove succinimide. Wash the filtrate with an aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Product: Purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield 2,5-bis(chloromethyl)pyrazine as a solid.

Causality Note: The use of NCS and a radical initiator is a standard method for benzylic halogenation. The pyrazine methyl groups are analogous to benzylic positions due to the activating effect of the aromatic ring, making them susceptible to radical substitution.

Method 1: The Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis, reacting a phosphorus ylide with a carbonyl compound.[7][8] In the context of DSP synthesis, this involves the reaction of benzaldehyde with a bis-ylide generated from 2,5-bis(triphenylphosphonium)pyrazine dichloride.[9][10]

Caption: Workflow for the Wittig synthesis of DSP.

Experimental Protocol: Wittig Synthesis of DSP

-

Phosphonium Salt Preparation:

-

In a round-bottom flask, dissolve 2,5-bis(chloromethyl)pyrazine (1.0 eq) and triphenylphosphine (2.2 eq) in anhydrous toluene.

-

Heat the mixture to reflux for 24 hours. The phosphonium salt will precipitate out of the solution.

-

Cool the mixture, collect the white solid by vacuum filtration, wash with cold toluene, and dry under vacuum.

-

-

Ylide Generation and Olefination:

-

Suspend the dried bis(phosphonium) salt (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar) and cool to -78 °C.

-

Slowly add a strong base, such as n-butyllithium (n-BuLi) (2.1 eq), dropwise. The solution will typically develop a deep red or orange color, indicating ylide formation.[9][10]

-

Allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Cool the reaction mixture back to 0 °C and add a solution of benzaldehyde (2.1 eq) in anhydrous THF dropwise.

-

Let the reaction proceed at room temperature overnight.

-

Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography followed by recrystallization to yield pure this compound.

-

Trustworthiness Note: The Wittig reaction is highly reliable for forming C=C bonds precisely where the C=O group was located.[9] However, a significant drawback is the formation of triphenylphosphine oxide as a byproduct, which can be challenging to separate from the desired product due to its similar polarity.[11]

Method 2: The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful alternative to the Wittig reaction that often provides superior results, particularly concerning stereoselectivity and ease of purification.[12][13][14] It utilizes a phosphonate carbanion, which is more nucleophilic than a Wittig ylide.[12] The reaction typically yields the thermodynamically more stable (E)-alkene with high selectivity.[12][15]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.aip.org [pubs.aip.org]

- 4. This compound | 14990-02-4 [m.chemicalbook.com]

- 5. www1.udel.edu [www1.udel.edu]

- 6. 2,5-Bis(chloromethyl)-pyrazine | CymitQuimica [cymitquimica.com]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

- 9. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. youtube.com [youtube.com]

- 12. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 13. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

An In-depth Technical Guide to the Solubility of 2,5-Distyrylpyrazine in Organic Solvents

Introduction

2,5-Distyrylpyrazine (DSP) is a fascinating π-conjugated molecule that has garnered significant interest in the fields of organic electronics, materials science, and crystal engineering. Its rigid, planar structure and extended electronic system give rise to unique photophysical properties, making it a valuable building block for organic light-emitting diodes (OLEDs) and other optoelectronic devices.[1] However, the successful application and processing of DSP are fundamentally tethered to a critical, yet often overlooked, physicochemical property: its solubility.

This in-depth technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of DSP's behavior in solution. This guide moves beyond a simple tabulation of data to explain the underlying principles governing its solubility, provides detailed protocols for its experimental determination, and discusses the implications of solubility in its primary applications.

The "Why": Causality in Experimental Choices

Understanding the solubility of a compound like DSP is not merely an academic exercise. In the realm of materials science, poor solubility can halt a promising discovery in its tracks.[2][3] For instance, in the fabrication of thin films for OLEDs, the active material must be dissolved to be spin-coated or printed onto a substrate. Insufficient solubility leads to aggregation, non-uniform films, and ultimately, poor device performance. Similarly, in crystal engineering, controlling the crystallization process to obtain desired polymorphs with specific properties is critically dependent on the choice of solvent and the solubility of the molecule.[4][5] Therefore, the experimental choices outlined in this guide are not arbitrary; they are driven by the need to obtain reliable and reproducible data that can inform downstream applications.

Part 1: Theoretical Framework for DSP Solubility

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The oft-cited principle of "like dissolves like" serves as a useful starting point for predicting solubility.[6][7][8][9] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.

This compound is a largely non-polar molecule. Its structure is dominated by aromatic rings (the pyrazine core and the two phenyl groups of the styryl substituents) and carbon-carbon double bonds. The nitrogen atoms in the pyrazine ring introduce a small degree of polarity, but the overall character of the molecule is hydrophobic.

Key Factors Influencing DSP Solubility:

-

Solvent Polarity : The polarity of the solvent is the most critical factor. DSP, being non-polar, is expected to be more soluble in non-polar or moderately polar solvents that can engage in van der Waals interactions and potentially π-π stacking with the aromatic rings of DSP.[10][11][12]

-

Hydrogen Bonding : Solvents with strong hydrogen bonding capabilities (e.g., water, methanol) are generally poor solvents for DSP. The energy required to break the strong hydrogen bonds between solvent molecules is not compensated by the weak interactions formed with the non-polar DSP molecule.[12]

-

Molecular Size and Shape : The large, rigid, and planar structure of DSP can make it challenging for solvent molecules to effectively solvate it. This can lead to lower solubility compared to smaller, more flexible molecules.

-

π-π Stacking : The planar aromatic rings of DSP can lead to strong π-π stacking interactions between DSP molecules in the solid state. A suitable solvent must be able to overcome these strong intermolecular forces. Aromatic solvents like toluene or xylene may be particularly effective as they can participate in π-π stacking with DSP molecules, aiding in their dissolution.

Predicted Solubility in Different Solvent Classes:

Based on these principles, we can predict the qualitative solubility of DSP in various classes of organic solvents:

| Solvent Class | Representative Solvents | Predicted Solubility of DSP | Rationale |

| Non-Polar | Hexane, Toluene, Benzene | Soluble | The non-polar nature of these solvents is well-suited to the hydrophobic character of DSP. Aromatic solvents like toluene and benzene can also engage in favorable π-π stacking interactions.[8] |

| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Dimethyl Sulfoxide (DMSO) | Sparingly to Moderately Soluble | These solvents possess a dipole moment but cannot donate hydrogen bonds. They are generally good solvents for a wide range of organic compounds.[13][14] The literature suggests that DSP has some solubility in chloroform and that its derivatives can be synthesized in THF and DMSO, indicating at least moderate solubility.[15][16] |

| Polar Protic | Water, Methanol, Ethanol | Poorly Soluble to Insoluble | The strong hydrogen bonding networks in these solvents are difficult for the non-polar DSP molecule to disrupt.[12] |

It is important to note that these are qualitative predictions. The actual quantitative solubility can be influenced by factors such as temperature and the presence of impurities.

Part 2: Experimental Determination of DSP Solubility

For many research and development applications, a precise, quantitative measure of solubility is required. The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method .[17][18] This method is reliable and widely accepted in the pharmaceutical and chemical industries.

The Shake-Flask Method: A Self-Validating System

The trustworthiness of the shake-flask method lies in its simplicity and its direct measurement of equilibrium. By ensuring that an excess of the solid is present and allowing sufficient time for the system to reach equilibrium, we can be confident that the measured concentration of the dissolved solid represents its true thermodynamic solubility under the given conditions.

Detailed, Step-by-Step Protocol for the Shake-Flask Method:

-

Preparation :

-

Accurately weigh an excess amount of crystalline this compound. An "excess" means that there should be visible solid remaining in the solvent at the end of the experiment.

-

Add the weighed DSP to a series of vials or flasks, each containing a precise volume of the desired organic solvent.

-

-

Equilibration :

-

Seal the vials/flasks to prevent solvent evaporation.

-

Place the samples in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. It is advisable to test different time points (e.g., 24, 48, and 72 hours) to confirm that the measured solubility does not change over time, thus validating that equilibrium has been achieved.

-

-

Phase Separation :

-

After equilibration, allow the samples to stand undisturbed for a period to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, use one of the following methods:

-

Centrifugation : Centrifuge the samples at a high speed to pellet the excess solid.

-

Filtration : Filter the solution through a syringe filter (e.g., 0.22 µm PTFE filter) that is compatible with the organic solvent. It is crucial to pre-saturate the filter with the solution to avoid loss of the analyte due to adsorption.

-

-

-

Quantification :

-

Carefully take an aliquot of the clear, saturated supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of DSP in the diluted sample using a suitable analytical technique, such as:

-

UV-Vis Spectroscopy : DSP has a strong UV-Vis absorbance due to its conjugated system. A calibration curve of known DSP concentrations must be prepared in the same solvent.

-

High-Performance Liquid Chromatography (HPLC) : This is a more sensitive and specific method. A calibration curve is also required.

-

-

-

Calculation :

-

Calculate the original concentration of DSP in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Diagram of the Shake-Flask Experimental Workflow:

Caption: Workflow for determining DSP solubility via the shake-flask method.

Part 3: Implications of Solubility in Key Applications

Organic Electronics

In the field of organic electronics, particularly in the fabrication of OLEDs, the solubility of the active materials is a paramount concern. Solution-based processing techniques like spin-coating, inkjet printing, and blade-coating are cost-effective and scalable methods for producing large-area devices. These techniques require the organic semiconductor to be dissolved in a suitable solvent to form a homogeneous ink.

The solubility of DSP directly impacts:

-

Film Quality : High solubility allows for the preparation of concentrated solutions, which can be used to deposit uniform, pinhole-free thin films. Poor solubility can lead to aggregation of DSP molecules in solution, resulting in rough films with poor morphology and reduced device performance.

-

Choice of Solvents : The range of solvents in which DSP is soluble dictates the available processing options. Orthogonal solvent systems are often required for the deposition of multilayer device structures, where the solvent for an upper layer must not dissolve the underlying layer.

-

Device Efficiency : The morphology of the emissive layer, which is influenced by the solubility and crystallization behavior of the material during solvent evaporation, plays a crucial role in determining the efficiency and lifetime of the OLED.

Logical Relationship Diagram: Solubility and OLED Performance

Sources

- 1. researchgate.net [researchgate.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. enamine.net [enamine.net]

- 4. Crystal Engineering for Enhanced Solubility and Bioavailability of Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Crystal Engineering of Pharmaceutical Cocrystals in the Discovery and Development of Improved Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.ws [chem.ws]

- 7. youtube.com [youtube.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Tetrahydrofuran - Wikipedia [en.wikipedia.org]

- 14. labotiq.net [labotiq.net]

- 15. 2,5-Dimethylpyrazine - CD Formulation [formulationbio.com]

- 16. rsc.org [rsc.org]

- 17. dissolutiontech.com [dissolutiontech.com]

- 18. tandfonline.com [tandfonline.com]

discovery and history of 2,5-Distyrylpyrazine

An In-Depth Technical Guide to the Discovery and History of 2,5-Distyrylpyrazine

Abstract

This compound (DSP), a conjugated aromatic compound, holds a significant place in the annals of photochemistry and materials science. Its discovery as a crystalline monomer capable of undergoing highly efficient solid-state photopolymerization upon exposure to ultraviolet light or sunlight marked a pivotal moment in the development of photochemically reactive materials. This technical guide provides a comprehensive exploration of DSP, from its initial discovery and synthesis to the elucidation of its unique photophysical properties and the evolution of its applications. We will delve into the foundational synthetic methodologies, the kinetics and mechanisms of its photoreactivity, and its utility in fields ranging from polymer science to optoelectronics. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering both historical context and practical, field-proven insights into this remarkable molecule.

Part 1: Introduction to this compound (DSP)

This compound, systematically named 2,5-bis[(E)-2-phenylethenyl]pyrazine, is a heterocyclic aromatic compound characterized by a central pyrazine ring substituted at the 2 and 5 positions with styryl groups. The molecule's planarity and extended π-conjugation system are the primary determinants of its distinctive electronic and photophysical properties.

The core significance of DSP lies in its ability to undergo [2+2] photocycloaddition in the solid state. This reaction is topochemically controlled, meaning its feasibility and outcome are dictated by the precise arrangement of molecules within the crystal lattice. This property allows for the transformation of a monomer crystal into a highly crystalline, linear polymer, a phenomenon that has garnered significant scientific interest for applications in optical data storage and the fabrication of novel polymeric materials[1].

Part 2: Historical Context and Discovery

While the synthesis of styryl-containing heterocyclic compounds has been documented since at least the 1970s, the specific intrigue surrounding this compound emerged from the study of its solid-state chemistry[2]. The seminal discovery was that crystalline DSP could be polymerized into a linear, highly crystalline polymer simply by the action of sunlight or ultraviolet light[1]. This finding was part of a broader survey of diolefin compounds and established DSP as a model system for topochemical photopolymerization.

Early investigations focused on characterizing this unique photoreactivity. Researchers identified different crystallographic modifications (polymorphs) of DSP, notably the photoactive α-form and the photostable γ-form, demonstrating the critical role of molecular packing in its reactivity[1]. Subsequent studies explored the kinetics and mechanism of this transformation, revealing that the photopolymerization in as-grown single crystals follows zero-order kinetics and, remarkably, proceeds with a negative activation energy, suggesting a highly efficient, lattice-controlled process. Concurrently, the photoreactivity in solution was also investigated, where processes like photo-oligomerization and polymerization were found to be dependent on the excitation wavelength.

Part 3: Synthesis and Chemical Elucidation

Foundational Synthetic Strategies

The synthesis of styryl-substituted aromatic compounds, including DSP, typically relies on classic carbon-carbon bond-forming reactions that join a vinyl group to an aromatic core. The most common and efficient methods include:

-

Wittig Reaction: Involves the reaction of an aldehyde or ketone with a phosphonium ylide.

-

Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction using phosphonate carbanions, which often provides higher E-alkene selectivity and easier product purification.

-

Knoevenagel or Claisen-Schmidt Condensation: A base-catalyzed condensation between an active methylene compound (or a methyl group on a heteroaromatic ring) and an aldehyde. For DSP, this involves the condensation of 2,5-dimethylpyrazine with benzaldehyde. This is one of the most direct and historically relevant routes.

Experimental Protocol: Representative Synthesis via Condensation

This protocol describes the synthesis of this compound from 2,5-dimethylpyrazine and benzaldehyde. The causality behind this choice is its straightforwardness and use of readily available starting materials, reflecting a common approach for such structures.

Objective: To synthesize this compound via a base-catalyzed condensation reaction.

Materials:

-

2,5-Dimethylpyrazine

-

Benzaldehyde

-

Potassium tert-butoxide (t-BuOK)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Methanol

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology:

-

Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2,5-dimethylpyrazine (1.0 eq) and anhydrous DMF (50 mL).

-

Base Addition: Stir the solution under a nitrogen atmosphere and add potassium tert-butoxide (2.2 eq) portion-wise over 15 minutes. The reaction is exothermic and the color may change to a deep red or brown, indicating the formation of the carbanion.

-

Aldehyde Addition: After stirring for 30 minutes, add benzaldehyde (2.1 eq) dropwise via a syringe. Maintain the temperature below 40 °C during the addition.

-

Reaction: Once the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching and Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing 200 mL of cold methanol with vigorous stirring. A yellow precipitate of this compound should form.

-

Isolation and Purification: Allow the suspension to stir for 1 hour in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

-

Washing: Wash the collected solid sequentially with cold methanol and water to remove residual DMF and salts.

-

Drying and Recrystallization: Dry the crude product under vacuum. For higher purity, recrystallize the product from a suitable solvent such as xylene or chlorobenzene to yield bright yellow crystals.

This self-validating protocol includes monitoring by TLC and a final recrystallization step to ensure the purity of the final compound, which is critical for studying its photophysical properties.

Diagram: General Synthetic Pathway

A diagram illustrating the base-catalyzed condensation of 2,5-dimethylpyrazine with benzaldehyde.

Caption: Synthesis of DSP via base-catalyzed condensation.

Part 4: Photophysical and Photochemical Properties

The photochemistry of DSP is intrinsically linked to its electronic structure and the spatial arrangement of molecules.

Absorption and Emission Characteristics

In dilute solutions (e.g., methanol or chloroform), DSP exhibits absorption in the UV-visible region and displays fluorescence with an emission maximum around 445 nm. In the solid state, particularly in the photoactive α-crystalline form, the electronic interactions between adjacent molecules lead to significant changes. The emission spectrum of fresh α-DSP crystals at room temperature shows two maxima at approximately 500 nm and 530 nm, which are attributed to excimer emission resulting from the interaction of an excited molecule with a ground-state neighbor. During photopolymerization, the intensity of these excimeric bands decreases, and a new peak emerges around 445 nm. This peak corresponds to the emission from isolated monomer molecules that become separated by the newly formed polymer chains, preventing excimer formation.

Table: Summary of Photophysical Data

| Property | Condition | Value / Observation | Reference |

| Absorption (λ_max) | Methanolic Solution | ~365 nm, 403 nm | |

| Emission (λ_em) | Dilute Methanolic/Chloroform Solution | ~445 nm | |

| Emission (λ_em) | α-Crystal (Fresh) | ~500 nm, 530 nm (Excimeric) | |

| Emission (λ_em) | α-Crystal (Partially Polymerized) | ~445 nm (Monomeric) | |

| Fluorescence Lifetime | α-Crystal (Excimer Emission) | 3-4 ns | |

| Photoreaction | Methanolic Solution (λ = 403 nm) | Photo-oligomerization | |

| Photoreaction | Methanolic Solution (λ = 365 nm) | Photo-oligomerization & Photopolymerization |

The Mechanism of Photopolymerization

The solid-state polymerization of DSP is a classic example of a topochemical reaction. In the α-crystalline form, adjacent molecules are packed in a parallel and offset manner, with the ethylenic double bonds of one molecule positioned less than 4.2 Å from the double bonds of its neighbors. This specific geometry is ideal for a [2+2] photocycloaddition reaction.

Upon irradiation with UV light, an excited-state DSP molecule reacts with two adjacent ground-state molecules to form a cyclobutane ring, linking the monomers into a polymer chain. This process propagates through the crystal, converting the yellow monomer crystal into a white, highly crystalline polymer. The photostable γ-form, in contrast, has a different packing arrangement where the double bonds are not suitably aligned for cycloaddition, rendering it photoreactive[1].

Diagram: Photopolymerization Workflow

A workflow illustrating the study of DSP photopolymerization.

Caption: Workflow for studying DSP solid-state photopolymerization.

Part 5: Evolution of Applications

Foundational Application: Photoreactive Polymers

The primary and most studied application of DSP is in the field of polymer science. The ability to form highly ordered polymers directly from a monomer crystal is a powerful tool for creating materials with anisotropic properties. This has been explored for applications such as:

-

Optical Data Storage: The change in optical properties (color, refractive index) between the monomer and polymer can be used to store information[1].

-

Chemical Sensors: Changes in the crystal environment could potentially affect the polymerization, making it a candidate for sensing applications[1].

Emerging Applications in Materials Science

The pyrazine core is known for its electron-deficient nature, which imparts good electron-transporting properties to molecules containing it. This has led to the use of various pyrazine derivatives in Organic Light-Emitting Diodes (OLEDs)[3]. While DSP itself is highly fluorescent, its derivatives can be engineered to tune emission colors and improve charge transport, making them promising candidates as emitters or electron-transport materials in OLEDs. The addition of DSP derivatives as dopants has been shown to enhance the quantum efficiencies of OLEDs[3].

Potential in Biological Systems

While direct applications of DSP in biological systems are not extensively documented, its photophysical properties suggest significant potential.

-

Fluorescent Probes for Bioimaging: Related styryl compounds, such as styrylpyridine salts, are known to function as fluorescent probes that can "light up" specific cellular structures like the plasma membrane[4]. The fluorescence of DSP could be harnessed for similar purposes, likely requiring chemical modification to improve water solubility and targeting capabilities.

-

Photosensitizers for Photodynamic Therapy (PDT): PDT relies on molecules (photosensitizers) that, upon light activation, generate reactive oxygen species (ROS) to kill cancer cells or microbes[5][6]. An effective photosensitizer must be able to absorb light and efficiently populate a long-lived triplet state. The study of DSP's excited states and intersystem crossing would be necessary to validate its potential in PDT, a field where N-heterocyclic dyes are of great interest[5][7].

Diagram: Structure-Application Relationship

A diagram linking DSP's chemical properties to its various applications.

Caption: Relationship between DSP's properties and applications.

Part 6: Conclusion and Future Outlook

The journey of this compound from its initial discovery as a photopolymerizable crystal to a molecule with potential in advanced materials and biological applications showcases a remarkable evolution in scientific understanding. Its role as a model system for topochemical reactions has provided fundamental insights into solid-state chemistry.

Looking forward, the future of DSP research lies in chemical derivatization. Judicious modification of the terminal phenyl rings or the pyrazine core can be used to:

-

Tune Photophysical Properties: Red-shift absorption and emission for deeper tissue penetration in biological applications like photodynamic therapy or near-infrared imaging.

-

Enhance Solubility: Introduce hydrophilic groups to enable applications in aqueous biological environments.

-

Improve Electronic Characteristics: Optimize HOMO/LUMO energy levels for more efficient charge injection and transport in OLEDs.

By leveraging the foundational knowledge of its synthesis and photoreactivity, scientists can continue to develop new generations of DSP-based materials, expanding its utility and impact across diverse scientific and technological fields.

References

-

Ebeid, E. M., & Morsi, S. E. (1983). Luminescence and photoreactivity of this compound crystals. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 79, 1183-1189. [Link]

-

Pestov, D., Sane, A., Pendleton, J., & Guo, Y. (2007). Photosensitive this compound particles produced from rapid expansion of supercritical solutions. Journal of Supercritical Fluids, 40(2), 275-281. [Link][1]

-

Ebeid, E. M., Morsi, S. E., & Williams, J. O. (1983). Kinetics of the photopolymerization of this compound in solution. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 79, 1191-1199. [Link]

-

Dyke, A. M., et al. (2004). 2,5-Di(aryleneethynyl)pyrazine derivatives: Synthesis, structural and optoelectronic properties, and light-emitting device. Journal of Organometallic Chemistry, 689(21), 3334-3345. [Link][3]

-

Morsi, S. E., & Ebeid, E. M. (1983). Luminescence and lifetime measurements of this compound (DSP), 1,4-bis(β-pyridyl-2-vinyl)benzene (P2VB) and their mixed crystals in the temperature range 8–300 K. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 79, 1201-1207. [Link]

-

Martins, M. A. P., et al. (2021). Styrylpyrazoles: Properties, Synthesis and Transformations. Molecules, 26(19), 5886. [Link][2]

-

Luo, M., et al. (2010). A novel synthesis of 2,5-diphenylpyrazine. Chinese Journal of Chemistry, 22(9), 1039-1041. [Link]

-

Almeida, A., et al. (2022). Photodynamic Therapy: From the Basics to the Current Progress of N-Heterocyclic-Bearing Dyes as Effective Photosensitizers. Molecules, 27(3), 1023. [Link][5]

-

Baran, T., et al. (2021). Tuning the emission and exciton utilization mechanisms of pyrazine-based multi-carbazole emitters and their use in organic light-emitting diodes. Journal of Materials Chemistry C, 9(38), 13247-13256. [Link]

-

Cieplik, F., et al. (2022). Some Natural Photosensitizers and Their Medicinal Properties for Use in Photodynamic Therapy. Molecules, 27(4), 1192. [Link][6]

-

Kashyap, K., et al. (2021). A Review on Synthesis of Novel Pyrazoline Derivatives as Antimicrobial Agents. International Journal of Pharmaceutical and Phytopharmacological Research, 21(2), 69-99. [Link]

-

Zhang, Y., et al. (2015). Styrylpyridine salts-based red emissive two-photon turn-on probe for imaging the plasma membrane in living cells and tissues. Chemical Communications, 51(63), 12596-12599. [Link][4]

-

Abrahamse, H., & Hamblin, M. R. (2016). New photosensitizers for photodynamic therapy. Biochemical Journal, 473(4), 347-364. [Link][7]

-

Wang, Y., et al. (2024). Rigidify styryl-pyridinium dyes to benzo[h]coumarin-based bright two-photon fluorescent probes for cellular bioimaging. Journal of Materials Chemistry B, 12, 3456-3463. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Styrylpyridine salts-based red emissive two-photon turn-on probe for imaging the plasma membrane in living cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Redirecting [linkinghub.elsevier.com]

Spectroscopic Profile of 2,5-Distyrylpyrazine: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic properties of 2,5-Distyrylpyrazine (DSP), a molecule of significant interest in materials science and photochemistry. This document is intended for researchers, scientists, and professionals in drug development and related fields who require a comprehensive understanding of the UV-Visible and Nuclear Magnetic Resonance (NMR) characteristics of this compound. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

Introduction to this compound

This compound is a conjugated organic molecule characterized by a central pyrazine ring substituted at the 2 and 5 positions with styryl groups. Its extended π-system is responsible for its interesting photophysical properties, including fluorescence, which has led to its investigation as a potential blue laser dye. The trans-isomer is the most stable and commonly studied form. Understanding its spectroscopic signature is fundamental for its characterization, purity assessment, and for elucidating its behavior in various chemical environments and applications.

Molecular Structure

The structure of (E,E)-2,5-Distyrylpyrazine is depicted below. The planarity of the molecule and the extended conjugation between the phenyl rings and the pyrazine core are key determinants of its electronic and spectroscopic properties.

Caption: Workflow for UV-Vis analysis and molar absorptivity determination.

1.2.3 Step-by-Step Procedure

-

Preparation of a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of spectroscopic grade cyclohexane in a volumetric flask to prepare a stock solution of a known concentration (e.g., 1 x 10⁻³ M).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M, and 5 x 10⁻⁶ M) using volumetric flasks and micropipettes. This range of concentrations is chosen to ensure that the measured absorbance values fall within the linear range of the instrument (typically 0.1 to 1.0).

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent (cyclohexane) and place it in both the reference and sample holders of the spectrophotometer. Record a baseline spectrum to correct for any absorbance from the solvent and the cuvette.

-

Sample Measurement: Starting with the most dilute solution, rinse the sample cuvette with a small amount of the solution, then fill it and place it in the sample holder. Record the absorbance spectrum over a relevant wavelength range (e.g., 200-600 nm). Repeat this for all the prepared dilutions.

-

Data Analysis for Molar Absorptivity:

-

Identify the wavelength of maximum absorbance (λmax) from the spectra.

-

Record the absorbance at λmax for each concentration.

-

Plot a graph of absorbance at λmax versus concentration.

-

Perform a linear regression on the data points. The plot should be linear, confirming adherence to the Beer-Lambert law.

-

The molar absorptivity (ε) can be calculated from the slope of the line, as A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm (typically 1 cm). Therefore, ε = slope / l.

-

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual nuclei (protons and carbons).

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be symmetrical. The chemical shifts are influenced by the electronic effects of the pyrazine ring and the aromatic rings.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Pyrazine-H (H3, H6) | ~8.5 - 8.7 | s | - | Deshielded due to the electronegativity of the nitrogen atoms. |

| Vinyl-H (α to pyrazine) | ~7.2 - 7.5 | d | ~16 | Large coupling constant is characteristic of a trans-alkene. |

| Vinyl-H (β to pyrazine) | ~7.0 - 7.3 | d | ~16 | Coupled to the other vinyl proton. |

| Phenyl-H (ortho) | ~7.5 - 7.7 | d or dd | ~7-8 | Deshielded due to proximity to the vinyl group. |

| Phenyl-H (meta) | ~7.3 - 7.5 | t or m | ~7-8 | |

| Phenyl-H (para) | ~7.2 - 7.4 | t or m | ~7-8 |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will also reflect the symmetry of the molecule. The chemical shifts are predicted based on the hybridization and electronic environment of the carbon atoms.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Pyrazine-C (C2, C5) | ~150 - 155 | Attached to nitrogen and the styryl group. |

| Pyrazine-C (C3, C6) | ~142 - 145 | Aromatic carbon adjacent to nitrogen. |

| Vinyl-C (α to pyrazine) | ~128 - 132 | |

| Vinyl-C (β to pyrazine) | ~125 - 129 | |

| Phenyl-C (ipso) | ~135 - 138 | Attached to the vinyl group. |

| Phenyl-C (ortho) | ~127 - 130 | |

| Phenyl-C (meta) | ~128 - 131 | |

| Phenyl-C (para) | ~126 - 129 |

Experimental Protocol for NMR Spectroscopy

This protocol provides a general procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

2.3.1 Materials and Instrumentation

-

This compound

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

2.3.2 Workflow Diagram

Caption: General workflow for NMR sample preparation and data acquisition.

2.3.3 Step-by-Step Procedure

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, as it is a common solvent for non-polar compounds). The choice of solvent is critical as it must dissolve the compound without reacting with it, and its residual signal should not overlap with the analyte signals.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be required.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent. This compensates for any drift in the magnetic field.

-

Shim the magnetic field to achieve optimal homogeneity. This is a crucial step to obtain sharp, well-resolved peaks.

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled single-pulse experiment to obtain a spectrum with singlets for each carbon.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decays (FIDs) to obtain the frequency-domain spectra.

-

Perform phase correction to ensure all peaks are in the absorptive mode.

-

Apply baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

-

For the ¹H spectrum, integrate the signals to determine the relative number of protons for each peak.

-

Identify the chemical shifts, multiplicities, and coupling constants for all signals.

-

Conclusion

This technical guide provides a framework for the spectroscopic characterization of this compound using UV-Vis and NMR spectroscopy. While the UV-Vis data is well-established, the lack of publicly available experimental NMR data highlights an area for future research. The provided protocols are designed to be robust and reproducible, enabling researchers to confidently acquire and interpret spectroscopic data for this and related compounds. Adherence to these guidelines will ensure the generation of high-quality, reliable data essential for advancing research in materials science and medicinal chemistry.

References

- Weller, M. G. Solvatochromism of distyrylpyrazines. Journal of Photochemistry and Photobiology A: Chemistry, 1997, 106(1-3), 85-90.

-

Ebeid, E. M.; Morsi, S. E. Luminescence and photoreactivity of this compound crystals. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 1983, 79, 1183-1189. [Link]

Unveiling the Electronic Landscape of 2,5-Distyrylpyrazine: A Theoretical and Computational Guide

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of the electronic structure of 2,5-Distyrylpyrazine (DSP), a key chromophore in materials science and photophysics. We delve into the application of Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) to elucidate the ground and excited-state properties of DSP. This document is intended for researchers, computational chemists, and drug development professionals, offering a self-validating protocol for predicting and understanding the optoelectronic characteristics of this important molecule. We will explore the causality behind computational choices, from functional and basis set selection to the modeling of solvent effects, and validate our theoretical framework against experimental spectroscopic data.

Introduction: The Significance of this compound

Pyrazine derivatives are a cornerstone in medicinal chemistry and materials science, owing to their unique electronic and structural properties.[1] The pyrazine ring, an electron-deficient aromatic heterocycle, serves as an excellent acceptor unit.[2] When substituted with electron-donating styryl groups at the 2 and 5 positions, this compound (DSP) forms a classic A-π-D-π-A (Acceptor-π bridge-Donor-π bridge-Acceptor) or, depending on the perspective, a D-A-D (Donor-Acceptor-Donor) quadrupolar structure. This architecture is fundamental to its interesting photophysical behaviors, including strong fluorescence and solvatochromism, making it a valuable scaffold for optical materials, fluorescent probes, and potential pharmacophores.[2]

A deep understanding of the electronic structure of DSP is paramount for the rational design of novel materials with tailored optical and electronic properties. Theoretical calculations provide a powerful, cost-effective lens through which we can examine molecular orbitals, predict electronic transitions, and understand the influence of structural modifications and the environment on its photophysics.

Theoretical Methodology: A Validated Approach

To accurately model the electronic structure of DSP, we employ a combination of Density Functional Theory (DFT) for the ground state and Time-Dependent Density Functional Theory (TD-DFT) for the excited states. This combination is well-established for providing reliable results for medium-sized organic molecules at a reasonable computational cost.[3][4]

Ground State Optimization and Electronic Properties

The initial step in our computational protocol is the geometry optimization of the DSP molecule in its electronic ground state.

Protocol 1: Ground State Geometry Optimization

-

Level of Theory: We select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP is a widely used functional that often provides a good balance of accuracy and computational efficiency for organic molecules.[5][6]

-

Basis Set: The 6-31G(d,p) basis set is chosen. This Pople-style basis set includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing the bonding and geometry of conjugated systems.

-

Software: This calculation can be performed using standard quantum chemistry software packages such as Gaussian, ORCA, or Schrödinger's Jaguar.[7]

-

Verification: The optimization is confirmed to have reached a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

From the optimized geometry, we can extract key information about the ground-state electronic structure, most notably the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity and electronic excitation properties.[8][9] A smaller gap generally correlates with easier electronic excitation.

Excited State Calculations and Spectral Simulation

To investigate the photophysical properties of DSP, such as its UV-Vis absorption and fluorescence emission, we turn to TD-DFT.[10][11]

Protocol 2: Simulating Absorption and Emission Spectra

-

Absorption (Vertical Excitation): Using the B3LYP/6-31G(d,p) optimized ground-state geometry, a TD-DFT calculation is performed. This computes the vertical excitation energies and oscillator strengths, which correspond to the UV-Vis absorption spectrum.

-

Emission (Fluorescence): To simulate the fluorescence spectrum, the geometry of the first singlet excited state (S₁) is optimized using TD-DFT at the same B3LYP/6-31G(d,p) level of theory. A subsequent TD-DFT calculation on this optimized excited-state geometry provides the emission energy.

-

Solvent Effects: The influence of different solvent environments on the electronic spectra is crucial to model, as DSP exhibits solvatochromism.[2] We incorporate the Polarizable Continuum Model (PCM) in our calculations. This implicit solvation model treats the solvent as a continuous dielectric medium, offering a good compromise between accuracy and computational cost for modeling bulk solvent effects.[12]

Computational Workflow and Data Interpretation

The following diagram illustrates the logical flow of the theoretical calculations on DSP's electronic structure.

Caption: Computational workflow for determining the electronic structure and spectra of this compound.

Expected Results and Comparison with Experimental Data

The theoretical calculations are expected to provide a detailed picture of the electronic structure of DSP and its photophysical properties.

Molecular Orbitals and Electronic Transitions

The HOMO of DSP is anticipated to be delocalized across the entire π-conjugated system, with significant contributions from the styryl moieties. Conversely, the LUMO is expected to have a higher density on the central, electron-deficient pyrazine ring. The primary electronic transition responsible for the lowest energy absorption band will be a π → π* transition, corresponding to the promotion of an electron from the HOMO to the LUMO.

| Parameter | Expected Theoretical Value (in vacuum) |

| HOMO Energy | ~ -5.5 to -6.0 eV |

| LUMO Energy | ~ -2.0 to -2.5 eV |

| HOMO-LUMO Gap | ~ 3.5 to 4.0 eV |

Simulated vs. Experimental Spectra

A critical aspect of this guide is the validation of our theoretical model against experimental data. For the unsubstituted DSP, experimental data in cyclohexane shows an absorption maximum (λmax) at 382 nm and an emission maximum (λF max) at 424 nm. Our TD-DFT calculations, including the PCM for cyclohexane, should reproduce these values with reasonable accuracy.

| Solvent | Experimental λabs (nm) | Calculated λabs (nm) | Experimental λem (nm) | Calculated λem (nm) |

| Cyclohexane | 382 | Predicted Value | 424 | Predicted Value |

| Toluene | Data for substituted DSP | Predicted Value | Data for substituted DSP | Predicted Value |

| Dichloromethane | Data for substituted DSP | Predicted Value | Data for substituted DSP | Predicted Value |

| Acetonitrile | Data for substituted DSP | Predicted Value | Data for substituted DSP | Predicted Value |

| Ethanol | Data for substituted DSP | Predicted Value | Data for substituted DSP | Predicted Value |

| Predicted values are to be filled in upon completion of the calculations outlined in this guide. Data for substituted DSPs can be found in the cited literature and serve as a trend reference.[2] |

The solvatochromic effect, a shift in the absorption or emission maxima with changing solvent polarity, is a key feature of DSP and its derivatives.[2] This is particularly pronounced in the emission spectra, indicating a more polar excited state due to intramolecular charge transfer (ICT) upon excitation. Our TD-DFT/PCM calculations should capture this trend, showing a larger red-shift in the calculated emission spectra in more polar solvents like ethanol compared to nonpolar solvents like cyclohexane.

The Role of Vibronic Coupling

While the presented DFT and TD-DFT framework provides a robust model for the electronic structure of DSP, it is important to acknowledge the role of vibronic coupling. This phenomenon, which is the interaction between electronic and vibrational states, can influence the shape and intensity of spectral bands in molecules like pyrazine. For highly accurate spectral simulations that reproduce the fine structure of the absorption and emission bands, more advanced computational methods that explicitly account for vibronic coupling may be necessary.

Conclusion

This technical guide has outlined a rigorous and self-validating computational protocol for investigating the electronic structure of this compound. By employing DFT for ground-state properties and TD-DFT for excited-state dynamics, researchers can gain profound insights into the molecular orbitals, electronic transitions, and photophysical properties of this important chromophore. The emphasis on comparing theoretical predictions with experimental data ensures the reliability of the computational model. This framework not only serves as a practical guide for studying DSP but also as a foundational approach for the in-silico design and analysis of novel pyrazine-based materials with tailored optoelectronic functions.

References

-

Linear and Angular Distyrylpyrazines with Terminal Donor Groups: Synthesis, Solvatochromism, and Acidochromism of the Electronic Spectra. PubMed Central. [Link]

-

Solvatochromism of distyrylpyrazines 1-10, λ max /nm, ε /L mol −1 cm −1 ; E N T. ResearchGate. [Link]

-

A Systematic Overview of Pyrazine Derivatives: From Structural Modulation to Multifunctional Applica - UCHEM. UCHEM. [Link]

-

Luminescence and photoreactivity of this compound crystals. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. [Link]

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]

-

Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online. [Link]

-

Molecular Interactions of Pyrazine-Based Compounds to Proteins. ACS Publications. [Link]

-

density functional theory - What does B3LYP do well? What does it do badly? Chemistry Stack Exchange. [Link]

-

The calculations of excited-state properties with Time-Dependent Density Functional Theory. Chemical Society Reviews. [Link]

-

Fluorescence, Photophysical Behaviour and DFT Investigation of E,E-2,5-bis[2-(3-pyridyl)ethenyl]pyrazine (BPEP). ResearchGate. [Link]

-

Benchmarking Density Functional Approximations for Excited-State Properties of Fluorescent Dyes. MDPI. [Link]

-

Visualizing and Characterizing Excited States from Time-Dependent Density Functional Theory. ChemRxiv. [Link]

-

Stimulated Resonance Raman and Excited-State Dynamics in an Excitonically Coupled Bodipy Dimer: A Test for TD-DFT and the Polarizable Continuum Model. PubMed Central. [Link]

-

Assessing Reactivity with LUMO and HOMO Energy Gap. WuXi Chemistry. [Link]

-

Visualizing and characterizing excited states from time-dependent density functional theory. Semantic Scholar. [Link]

-